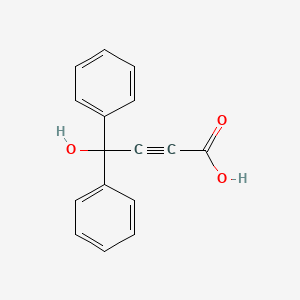

4-Hydroxy-4,4-diphenylbut-2-ynoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-4,4-diphenylbut-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15(18)11-12-16(19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,19H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUSZYPTAAVLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C#CC(=O)O)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Hydroxy 4,4 Diphenylbut 2 Ynoic Acid and Analogous Structural Frameworks

Retrosynthetic Strategies for Constructing the 4-Hydroxy-4,4-diphenylbut-2-ynoic Acid Backbone

A logical retrosynthetic analysis of this compound suggests a few primary disconnection points. The most apparent disconnection is at the C3-C4 single bond, which simplifies the molecule into two key synthons: a nucleophilic acetylide equivalent and an electrophilic carbonyl compound, benzophenone (B1666685). This approach is attractive due to the well-established reactivity of acetylides with ketones.

Another viable retrosynthetic pathway involves disconnecting the C1-C2 bond of the carboxylic acid. This would lead to a propargyl alcohol precursor which could then be carboxylated. This strategy hinges on the effective introduction of the carboxyl group onto the alkyne terminus.

A third strategy could involve the formation of the alkyne functionality late in the synthesis, perhaps from a corresponding dihalo-alkene or via an elimination reaction. However, the former two strategies are generally more convergent and are the focus of the subsequent sections.

Approaches to the But-2-ynoic Acid Moiety

The but-2-ynoic acid fragment is a key component of the target molecule. Its synthesis can be approached through several established methods, primarily involving either the construction of the alkyne followed by carboxylation or the homologation of a carbonyl compound.

One-carbon homologation of an aldehyde is a powerful method for the synthesis of terminal alkynes, which can then be further functionalized. Two prominent named reactions for this transformation are the Corey-Fuchs reaction and the Ohira-Bestmann modification of the Seyferth-Gilbert homologation.

The Corey-Fuchs reaction transforms an aldehyde into a terminal alkyne in a two-step sequence. wikipedia.orgnih.gov The aldehyde is first treated with a phosphonium (B103445) ylide generated from triphenylphosphine (B44618) and carbon tetrabromide to yield a 1,1-dibromoolefin. wikipedia.orgnih.gov Subsequent treatment with a strong base, typically an organolithium reagent like n-butyllithium, effects a Fritsch–Buttenberg–Wiechell rearrangement to afford the terminal alkyne. wikipedia.org

The Ohira-Bestmann reaction provides a milder, one-pot alternative for the conversion of aldehydes to terminal alkynes using dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent). stackexchange.com This method is often preferred for substrates that are sensitive to the strongly basic conditions of the Corey-Fuchs reaction. stackexchange.com

Table 1: Comparison of Carbonyl Homologation Methods for Alkyne Synthesis

| Reaction | Reagents | Key Intermediates | Advantages | Limitations |

| Corey-Fuchs Reaction | PPh₃, CBr₄, then n-BuLi | 1,1-Dibromoolefin | Well-established, reliable for many substrates. wikipedia.org | Requires strong base, two-step process. wikipedia.org |

| Ohira-Bestmann Reaction | Dimethyl (1-diazo-2-oxopropyl)phosphonate, K₂CO₃, MeOH | Diazoalkene, alkylidenecarbene | Mild conditions, one-pot procedure. stackexchange.com | Reagent can be expensive. nih.gov |

Once a terminal alkyne is synthesized, the carboxylic acid moiety can be introduced via carboxylation. This is typically achieved by deprotonating the terminal alkyne with a strong base, such as an organolithium reagent or a Grignard reagent, to form a nucleophilic acetylide. This acetylide then reacts with carbon dioxide (often in the form of dry ice) to yield the corresponding propiolic acid upon acidic workup. This method is widely applicable for the synthesis of acetylenecarboxylic acids.

For internal alkynes, direct carboxylation is more challenging but can be achieved under specific catalytic conditions. For instance, transition metal-catalyzed hydrocarboxylation reactions have been developed that can introduce a carboxylic acid group across the triple bond.

Introduction of the Quaternary 4,4-Diphenyl and 4-Hydroxyl Substituents

The creation of the 4-hydroxy-4,4-diphenyl moiety, which contains a quaternary carbon center, is a crucial step in the synthesis of the target molecule.

The most direct and common method for constructing the 4,4-diphenyl-4-hydroxy group is through the nucleophilic addition of an organometallic reagent to benzophenone. Given the retrosynthetic analysis in section 2.1, the addition of an acetylide nucleophile to benzophenone is a highly convergent approach. This can be achieved using either a Grignard reagent (e.g., ethynylmagnesium bromide) or an organolithium reagent (e.g., lithium acetylide). The reaction proceeds via nucleophilic attack on the electrophilic carbonyl carbon of benzophenone, followed by an acidic workup to protonate the resulting alkoxide, yielding the tertiary alcohol.

The synthesis of chiral tertiary propargylic alcohols is an area of active research. Asymmetric addition of acetylides to ketones can be achieved using chiral ligands or catalysts, allowing for the stereoselective formation of the quaternary center. For instance, the use of chiral ligands in conjunction with zinc acetylides has been shown to provide high enantioselectivity in the alkynylation of carbonyl compounds.

As mentioned above, the tertiary alcohol functionality is formed concurrently with the quaternary carbon center through the addition of an organometallic acetylide to benzophenone. The choice of the organometallic reagent and reaction conditions can influence the yield and purity of the product. It is crucial to perform these reactions under anhydrous conditions, as organometallic reagents are highly reactive towards protic solvents like water.

An alternative, though less direct, approach would be the oxidation of a precursor containing a C-H bond at the 4-position. However, this would likely be a more complex and less efficient route compared to the direct addition to benzophenone.

Another synthetic strategy involves starting with a propargyl alcohol and performing an oxidation to introduce the carboxylic acid functionality. For example, 1,1-diphenyl-2-propyn-1-ol (B1359810) is a commercially available compound that could serve as a precursor. sigmaaldrich.com Oxidation of the primary alcohol at the other end of the alkyne would need to be achieved without affecting the tertiary alcohol and the alkyne itself. Strong oxidizing agents like Jones reagent (chromic acid in acetone) are known to oxidize primary alcohols to carboxylic acids. wikipedia.orgorganic-chemistry.org Milder, more selective methods, such as TEMPO-mediated oxidation, could also be employed. nih.gov

Table 2: Key Reactions for the Formation of the 4-Hydroxy-4,4-diphenyl Moiety

| Reaction Type | Reactants | Product | Key Considerations |

| Grignard Reaction | Benzophenone, Acetylenic Grignard Reagent | 4,4-Diphenyl-4-hydroxy alkyne | Anhydrous conditions are essential. |

| Organolithium Addition | Benzophenone, Lithium Acetylide | 4,4-Diphenyl-4-hydroxy alkyne | Highly reactive, requires careful handling. |

| Asymmetric Alkynylation | Benzophenone, Terminal Alkyne, Chiral Catalyst | Enantioenriched 4,4-Diphenyl-4-hydroxy alkyne | Allows for stereocontrol at the quaternary center. |

Advanced Protecting Group Chemistry for Multifunctional Compounds

In the synthesis of polyfunctional molecules like this compound, the use of protecting groups is essential to prevent unwanted side reactions. The presence of both a nucleophilic tertiary alcohol and an acidic carboxylic acid necessitates a sophisticated protection strategy, often involving orthogonal protecting groups. Orthogonal protection allows for the selective removal of one protecting group in the presence of others, enabling stepwise reactions on different parts of the molecule. chemeurope.comlibretexts.orgwikipedia.org

The precursor to this compound is 1,1-diphenylprop-2-yn-1-ol, which can be synthesized by the addition of a metal acetylide to benzophenone. chemicalbook.comsciencemadness.org To perform subsequent chemical transformations, such as the carboxylation of the terminal alkyne, it may be necessary to protect the tertiary alcohol to prevent its interference with the reagents used.

Protecting Groups for Tertiary Alcohols:

Tertiary alcohols can be challenging to protect due to steric hindrance. Silyl (B83357) ethers are a common choice for the protection of alcohols. masterorganicchemistry.comchemistrysteps.com For a sterically hindered tertiary alcohol, a less bulky silyl group like trimethylsilyl (B98337) (TMS) or a more robust one like tert-butyldimethylsilyl (TBDMS) could be employed. libretexts.orgmasterorganicchemistry.com The choice of silyl ether will depend on the conditions of the subsequent reaction steps.

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| Trimethylsilyl | TMS | Trimethylsilyl chloride (TMSCl), Triethylamine | Mild acid (e.g., acetic acid) or fluoride (B91410) ion (e.g., TBAF) |

| tert-Butyldimethylsilyl | TBDMS | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Stronger acid or fluoride ion |

| Tetrahydropyranyl | THP | Dihydropyran, catalytic acid | Aqueous acid |

Protecting Groups for Carboxylic Acids:

The carboxylic acid group is typically protected as an ester. libretexts.org The choice of ester is critical for ensuring orthogonality with the alcohol protecting group. For instance, if a silyl ether is used for the alcohol, which is acid-labile, a benzyl (B1604629) ester could be used for the carboxylic acid, as it is typically removed by hydrogenolysis, a reaction condition that would not affect the silyl ether. libretexts.org

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions |

| Methyl ester | Me | Methanol, acid catalyst | Acid or base hydrolysis |

| Benzyl ester | Bn | Benzyl alcohol, acid catalyst | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyl ester | tBu | Isobutylene, acid catalyst | Acidolysis (e.g., TFA) |

An orthogonal protecting group strategy for a hypothetical synthesis of a derivative of this compound could involve protecting the tertiary alcohol as a TBDMS ether and the carboxylic acid as a benzyl ester. This would allow for selective deprotection of either group to enable further functionalization.

Catalytic and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic and green methods to improve efficiency, reduce waste, and enhance safety. The synthesis of this compound can benefit significantly from such approaches, particularly in the key step of introducing the carboxylic acid moiety.

A primary green chemistry approach for the synthesis of propiolic acids is the direct carboxylation of terminal alkynes with carbon dioxide (CO₂), which is an abundant, non-toxic, and renewable C1 source. organic-chemistry.org This method avoids the use of more toxic and hazardous reagents like phosgene (B1210022) or carbon monoxide.

The direct carboxylation of a terminal alkyne precursor, such as 1,1-diphenylprop-2-yn-1-ol, would lead directly to the target molecule. Various catalytic systems have been developed for this transformation.

Catalytic Systems for Alkyne Carboxylation:

Copper and silver catalysts have been shown to be effective for the carboxylation of terminal alkynes with CO₂. These reactions often require a base to facilitate the deprotonation of the alkyne.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| CuI | Cs₂CO₃ | DMF | 80 | Good to Excellent |

| AgNO₃ | K₂CO₃ | DMSO | 100 | Moderate to Good |

| None | Cs₂CO₃ | DMF | 120 | Good to Excellent |

Notably, it has been demonstrated that the carboxylation of terminal alkynes can proceed in the absence of a transition metal catalyst, using a strong base such as cesium carbonate (Cs₂CO₃) at elevated temperatures. organic-chemistry.org This catalyst-free approach represents a significant advancement in green chemistry, further simplifying the reaction and avoiding metal contamination in the final product.

The synthesis of the precursor 1,1-diphenylprop-2-yn-1-ol itself can be achieved through catalytic methods. For instance, the addition of terminal alkynes to aldehydes and ketones can be catalyzed by various metal complexes, offering a more efficient and selective alternative to stoichiometric Grignard reactions. organic-chemistry.org

The application of these catalytic and green methodologies to the synthesis of this compound and its analogues not only provides more efficient and environmentally benign routes but also opens up new possibilities for the creation of novel and complex molecular architectures.

Spectroscopic and Structural Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

A thorough investigation of scientific databases and publicly accessible literature has revealed a significant lack of experimental spectroscopic and structural data for the chemical compound This compound . Despite extensive searches for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography data, no specific research findings for this molecule could be located.

The requested article, intended to focus on the "Advanced Spectroscopic and Structural Elucidation of this compound," cannot be generated with scientific accuracy due to the absence of this foundational data. The strict requirement for detailed research findings and data tables for each specified analytical technique (¹H NMR, ¹³C NMR, 2D NMR, IR, MS, and X-ray crystallography) cannot be met.

It is important to distinguish the requested compound from structurally similar molecules for which data is available. Notably, a significant amount of research exists for 4-Hydroxy-4,4-diphenylbutan-2-one . However, this compound possesses a ketone functional group and a saturated carbon chain, which fundamentally differs from the carboxylic acid and alkyne moieties that characterize the requested This compound . Using data from this or other related but distinct chemical entities would be scientifically inaccurate and misleading.

Consequently, until research containing the synthesis and detailed analytical characterization of this compound is published and made available, it is not possible to provide the specific, data-driven article as outlined.

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxy 4,4 Diphenylbut 2 Ynoic Acid

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for the characterization of chromophoric systems within a molecule. In the case of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid, the UV-Vis spectrum is primarily dictated by the electronic transitions within its constituent chromophores: the two phenyl groups (a diphenyl moiety) and the conjugated system formed by the carbon-carbon triple bond (alkyne) and the carboxylic acid. The interaction of these groups governs the absorption of ultraviolet and visible light, providing insight into the molecule's electronic structure.

The principal chromophore in this compound is the diphenylmethyl group. The two phenyl rings, while not directly conjugated in the same manner as biphenyl, can influence each other's electronic environment. Typically, benzene (B151609) exhibits a primary absorption band around 204 nm and a weaker, fine-structured secondary band around 255 nm. In diphenylmethane (B89790), where two phenyl rings are attached to the same carbon, these absorptions are slightly intensified and may show a minor bathochromic (red) shift.

The second chromophoric element is the α,β-acetylenic acid moiety. The conjugation of the carbon-carbon triple bond with the carbonyl group of the carboxylic acid creates a system where π → π* transitions are possible. Compounds containing a phenyl group conjugated with a triple bond, such as phenylpropiolic acid, exhibit characteristic UV absorption bands. For instance, phenylpropiolic acid displays absorption maxima that reflect this extended conjugation.

In this compound, the diphenylmethyl group is not directly conjugated with the but-2-ynoic acid system. The sp³-hybridized carbon atom bearing the hydroxyl group and the two phenyl rings acts as an insulating bridge, preventing direct π-system overlap between the aromatic rings and the alkynoic acid. Consequently, the UV-Vis spectrum of this compound is expected to be a composite of the absorptions of the diphenylmethyl chromophore and the but-2-ynoic acid chromophore, rather than showing a significantly red-shifted absorption band indicative of a large, continuous conjugated system.

The expected electronic transitions for this compound include:

π → π transitions:* These are high-energy transitions associated with the phenyl rings and the carbon-carbon triple bond. The phenyl rings will exhibit their characteristic absorption bands, likely with some intensification due to the presence of two rings. The conjugated C≡C-COOH system will also show a distinct π → π* transition.

n → π transitions:* The carbonyl group of the carboxylic acid and the hydroxyl group possess non-bonding electrons (n-electrons). These can be excited to an anti-bonding π* orbital of the carbonyl group. These transitions are typically of lower energy (longer wavelength) and lower intensity compared to π → π* transitions.

Based on the analysis of its constituent chromophores, the UV-Vis spectrum of this compound, when measured in a non-polar solvent like hexane (B92381) or a polar protic solvent like ethanol, is anticipated to exhibit the following characteristics:

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

| Hexane | ~220 - 230 | High | ~260 - 270 | Moderate | π → π* (Phenyl rings, C≡C-COOH) |

| Ethanol | ~225 - 235 | High | ~265 - 275 | Moderate | π → π* (Phenyl rings, C≡C-COOH) |

| Water (pH dependent) | Variable | Variable | Variable | Variable | π → π* and n → π* |

Note: The data in this table is an estimation based on the analysis of structurally similar compounds in the absence of direct experimental data for this compound.

The solvent can influence the position and intensity of the absorption bands. In polar solvents, a slight red shift (bathochromic shift) of the π → π* bands is often observed due to the stabilization of the excited state. The n → π* transition, on the other hand, may exhibit a blue shift (hypsochromic shift) in polar protic solvents due to the stabilization of the ground state through hydrogen bonding. The pH of the aqueous solution will also significantly affect the spectrum, as the deprotonation of the carboxylic acid to a carboxylate will alter the electronic nature of that chromophore.

Reactivity and Reaction Mechanisms of 4 Hydroxy 4,4 Diphenylbut 2 Ynoic Acid

Intramolecular Interactions and Conformational Dynamics

The reactivity and stability of 4-Hydroxy-4,4-diphenylbut-2-ynoic acid are significantly influenced by non-covalent intramolecular interactions, particularly hydrogen bonding, as well as the steric and electronic nature of the bulky diphenyl moiety.

Analysis of Intramolecular Hydrogen Bonding (O-H…O)

A prominent feature in the conformational landscape of this compound is the potential for intramolecular hydrogen bonding between the hydroxyl group (the donor) and one of the oxygen atoms of the carboxylic acid group (the acceptor). This interaction leads to the formation of a stable cyclic pre-transition state, which can influence the molecule's reactivity. The strength of this hydrogen bond is dependent on the geometry of the resulting ring and the acidity of the hydroxyl proton and basicity of the carbonyl oxygen. In similar ortho-hydroxycarbonyl systems, the formation of a six-membered ring through intramolecular hydrogen bonding is a stabilizing factor. mdpi.com

The presence of this O-H…O hydrogen bond can be expected to decrease the energy barrier for certain reactions by holding the reactive centers in close proximity and in a favorable orientation for reaction. Computational studies on similar molecules have shown that intramolecular hydrogen bonds can significantly stabilize the ground state and transition states of various reactions. nih.gov

Steric and Electronic Effects of the Diphenyl Moiety on Reactivity

The presence of two phenyl groups on the carbon atom bearing the hydroxyl group introduces significant steric bulk. This steric hindrance can impede the approach of reagents to the adjacent reactive centers, namely the hydroxyl group and the alkyne. wikipedia.orgnumberanalytics.com Consequently, reactions that require nucleophilic attack or coordination at these positions may be slower compared to less sterically congested analogues.

Chemical Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification and Amidation Reactions

The carboxylic acid moiety of this compound can be converted to its corresponding esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. organic-chemistry.org Similarly, amidation can be carried out by reacting the carboxylic acid with an amine, often with the use of a coupling agent to activate the carboxylic acid. researchgate.netresearchgate.net

The presence of the α-hydroxyl group can sometimes complicate these reactions. In the case of amidation of α-hydroxy-β-amino acids, the formation of byproducts such as homobislactones has been observed, which can lower the yield of the desired amide. nih.gov While this compound is a γ-hydroxy acid, the potential for side reactions involving the hydroxyl group should be considered, especially under harsh reaction conditions.

| Reaction | Reagents | Product |

| Esterification | Alcohol (R'OH), Acid Catalyst | 4-Hydroxy-4,4-diphenylbut-2-ynoate |

| Amidation | Amine (R'NH2), Coupling Agent | 4-Hydroxy-4,4-diphenylbut-2-ynamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction pathway for this compound, particularly under thermal conditions. The ease of decarboxylation is often dependent on the stability of the carbanionic intermediate formed upon CO2 loss. For β-keto acids and malonic acids, decarboxylation proceeds readily through a cyclic transition state. masterorganicchemistry.com While the title compound is a γ-hydroxy acid, the presence of the alkyne and the potential for stabilization of an intermediate through resonance may facilitate decarboxylation under certain conditions.

Decarboxylation of α,β-unsaturated aromatic lactones has been shown to proceed via a cascade hydrolyzation/decarboxylation reaction to yield stilbene (B7821643) derivatives. rsc.org Given the structural similarities, it is plausible that this compound could undergo decarboxylation, potentially leading to the formation of a diphenyl-substituted allene (B1206475) or other rearranged products. Oxidative decarboxylation of α-hydroxy acids is another known transformation, often mediated by metal complexes. nih.gov

Reactions Involving the Alkyne (Triple Bond) Moiety

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition and cycloaddition reactions.

The reactivity of the alkyne can be influenced by the adjacent hydroxyl and carboxylic acid groups. For the structurally similar γ-hydroxy-α,β-alkynoic esters, the triple bond readily participates in cycloaddition reactions. researchgate.net For instance, [3+3]-cycloaddition reactions with N,N′-cyclic azomethine imines have been reported to yield diazobicyclic oxadiazines. researchgate.net

Furthermore, the alkyne moiety can undergo metal-catalyzed transformations. Gold(I) catalysts, for example, have been used for the alkoxyhalogenation of related β-hydroxy-α,α-difluoroynones. researchgate.net Transition metals are also known to catalyze a wide range of reactions involving alkynes, including various coupling and defluorinative reactions. rsc.org The conversion of γ-hydroxy-α,β-alkynoic esters to γ-hydroxy-α,β-alkenoic esters via trans-selective additions across the triple bond has also been demonstrated. organic-chemistry.orgnih.gov These examples highlight the potential for a diverse range of transformations at the alkyne functionality of this compound.

| Reaction Type | Reagent/Catalyst | Potential Product Class |

| [3+3] Cycloaddition | N,N′-cyclic azomethine imines | Diazobicyclic oxadiazines |

| Metal-Catalyzed Addition | Various transition metal catalysts | Functionalized alkenes |

| Hydration | Acid/Metal Catalyst | γ-keto-α,β-unsaturated carboxylic acid |

Hydration and Hydrohalogenation Reactions

The alkyne functionality in this compound is susceptible to electrophilic addition reactions such as hydration and hydrohalogenation. While direct experimental data on this specific substrate is limited, the reactivity can be inferred from the well-established chemistry of tertiary propargylic alcohols. nih.gov

Hydration: Acid-catalyzed hydration of the alkyne would be expected to follow Markovnikov's rule, leading to the formation of an enol intermediate. This enol would then tautomerize to the more stable keto form. The initial regioselectivity of the water molecule's attack would likely yield a β-keto acid, specifically 4-hydroxy-4,4-diphenyl-3-oxobutanoic acid. However, reactions of propargyl alcohols can also proceed through rearrangement pathways, such as the Meyer-Schuster rearrangement, which typically yields α,β-unsaturated carbonyl compounds. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would also proceed via an electrophilic addition mechanism. The reaction is expected to yield vinyl halides. The presence of the two phenyl groups can influence the stability of carbocation intermediates. For instance, electrophilic iodination of a similar tertiary propargyl alcohol, 4-bromo-2-phenyl-3-butyn-2-ol, has been shown to encourage a 1,2-phenyl shift. nih.gov A similar rearrangement could be possible for this compound, potentially leading to complex rearranged halo-substituted enones.

Metal-Catalyzed Hydrocarboxylation and Related Additions

The addition of carboxylic acids to alkynes, known as hydrocarboxylation, is a powerful, atom-economical method for synthesizing enol esters and lactones. mdpi.comuniovi.es This transformation is typically catalyzed by transition metals that activate the alkyne toward nucleophilic attack. uniovi.es

Intramolecular Hydrocarboxylation (Lactonization): Given the presence of both an alkyne and a carboxylic acid within the same molecule, this compound is a prime candidate for intramolecular cyclization. This reaction, often catalyzed by ruthenium, palladium, or gold complexes, would lead to the formation of an unsaturated lactone (an enol lactone). mdpi.comntu.edu.sg The regioselectivity of the cyclization (i.e., the size of the resulting ring) depends heavily on the catalyst system and reaction conditions. mdpi.com

Intermolecular Hydrocarboxylation: In the presence of an external carboxylic acid and a suitable catalyst, an intermolecular addition could occur to form a geminal di-ester or a vinyl ester derivative. However, challenges can arise with tertiary propargylic alcohols. For example, some ruthenium catalysts have been shown to promote dehydration of aromatic tertiary propargylic alcohols, leading to the formation of highly reactive allenylidene intermediates rather than the desired addition product. uniovi.es

A variety of metal catalysts have been developed for alkyne hydrocarboxylation, each offering different levels of reactivity and selectivity.

| Catalyst Type | Common Metals | Typical Reaction | Reference |

|---|---|---|---|

| Group VIII Complexes | Fe, Ru, Os | Intramolecular cyclization to enol lactones | ntu.edu.sg |

| Arene-Ruthenium(II) Complexes | Ru | Intermolecular addition of carboxylic acids | uniovi.es |

| Palladium-Based Systems | Pd | Intra- and intermolecular additions | ntu.edu.sg |

| Nickel-Based Systems | Ni | Regioselective hydrocarboxylation with CO2 | acs.org |

Cycloaddition Chemistry

The carbon-carbon triple bond of this compound can participate in cycloaddition reactions, serving as a 2π-electron component. youtube.com The reactivity of the alkyne in these reactions is influenced by the adjacent electron-withdrawing carboxylic acid group.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The alkyne can act as a dipolarophile in reactions with 1,3-dipoles such as azides, nitrile oxides, or diazomethanes to form five-membered heterocyclic rings. For instance, reaction with an azide (B81097) would yield a triazole derivative, while reaction with a nitrile oxide would produce an isoxazole.

[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can function as a dienophile in Diels-Alder reactions with a conjugated diene. Due to the linear geometry of the alkyne, the stereochemical considerations common with alkene dienophiles are not present. The reaction would yield a cyclohexadiene derivative. The electron-withdrawing nature of the carboxyl group generally enhances the reactivity of the alkyne as a dienophile in normal-electron-demand Diels-Alder reactions.

Derivatization Strategies at the Hydroxyl Group

The tertiary hydroxyl group in this compound presents unique reactivity. While it can undergo reactions typical of alcohols, its tertiary nature and the steric bulk of the adjacent phenyl groups impose certain limitations.

Oxidation Reactions of Tertiary Alcohols

Tertiary alcohols are generally resistant to oxidation under standard conditions, such as using acidified potassium dichromate(VI) solution. chemguide.co.uk This is because they lack a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group), which is necessary for the typical oxidation mechanism that forms a carbon-oxygen double bond. chemguide.co.uk Attempting to oxidize a tertiary alcohol under harsh conditions often leads to the cleavage of carbon-carbon bonds.

However, a specific and noteworthy reaction for tertiary propargylic alcohols is an oxidative rearrangement. When treated with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), these alcohols can undergo a rearrangement to produce tetrasubstituted alkenes. thieme-connect.comworktribe.com The proposed mechanism involves:

Hydroxyl-directed epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate.

Rearrangement of the oxirene, involving a 1,2-aryl shift (migration of one of the phenyl groups).

Formation of a ketene (B1206846) intermediate, which is subsequently hydrated to yield the final carboxylic acid product. thieme-connect.com

This reaction provides a unique pathway to highly substituted enoic acids from readily available tertiary propargylic alcohols. thieme-connect.comworktribe.com

| Reagent | Expected Outcome for Tertiary Alcohol | Specific Outcome for Tertiary Propargylic Alcohol | Reference |

|---|---|---|---|

| K2Cr2O7 / H+ | No reaction | No reaction | chemguide.co.uk |

| m-CPBA | No reaction (typically) | Oxidative rearrangement via 1,2-aryl shift | thieme-connect.comworktribe.com |

Formation of Ethers and Esters

Esterification: The tertiary hydroxyl group can be converted into an ester by reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct. Due to the steric hindrance around the tertiary alcohol, these reactions may require elevated temperatures or longer reaction times.

Etherification: The formation of ethers from tertiary alcohols is often challenging. Acid-catalyzed methods are prone to causing elimination (dehydration) to form an enyne. The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an alkyl halide, is generally inefficient for tertiary alkoxides due to their steric bulk, which favors elimination (E2) over substitution (SN2).

Reactivity of the Diphenyl Aromatic Rings

The two phenyl rings are subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The substituent attached to the rings is a quaternary alkyl carbon, which influences the rate and regioselectivity of the substitution.

The alkyl group acts as an electron-donating group (EDG) through an inductive effect. libretexts.org Electron-donating groups activate the aromatic ring, making it more reactive towards electrophiles than benzene (B151609) itself. wikipedia.orglibretexts.org They direct incoming electrophiles to the ortho and para positions because the carbocation intermediates for substitution at these positions are more stabilized. libretexts.org

Therefore, electrophilic substitution reactions on the diphenyl groups of this compound are expected to occur preferentially at the ortho and para carbons of each ring. Common SEAr reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro (-NO₂) group. masterorganicchemistry.com

Halogenation: Using Br₂ with FeBr₃ or Cl₂ with AlCl₃ to introduce a halogen (-Br, -Cl) atom. wikipedia.org

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide with a Lewis acid catalyst. These reactions may be complicated by the presence of multiple functional groups in the substrate. wikipedia.org

The relative reactivity and partial rate factors for these substitutions would be similar to those observed for diphenylmethane (B89790). rsc.org

Electrophilic Aromatic Substitution Patterns

A thorough review of scientific literature reveals a lack of specific studies on the electrophilic aromatic substitution (EAS) reactions of this compound. The substituent attached to the phenyl rings is a 4-hydroxy-4-(carboxyethynyl)butan-4-yl group. This bulky group would be expected to exert significant steric hindrance, which would heavily influence the position of any incoming electrophile.

Theoretically, the quaternary alkyl carbon attached to the phenyl ring is generally considered a weakly activating or deactivating group with ortho- and para-directing effects. However, without experimental data, the precise directing effects and the reactivity of the phenyl rings in this specific molecule towards electrophiles remain undocumented in peer-reviewed sources. Consequently, no data on reaction conditions or product distributions for EAS reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions are available.

Kinetic and Mechanistic Studies of Select Transformations

Detailed kinetic and mechanistic investigations provide fundamental insights into reaction pathways, transition states, and the factors controlling reaction rates. Despite the presence of multiple reactive functional groups in this compound that could undergo interesting transformations (such as cyclization, decarboxylation, or additions to the alkyne), no specific kinetic or in-depth mechanistic studies for transformations involving this compound have been published in the scientific literature. Research in this area appears to be limited, and as a result, there is no available data on reaction rates, activation energies, or computationally modeled reaction pathways for this specific molecule.

Computational and Theoretical Studies on 4 Hydroxy 4,4 Diphenylbut 2 Ynoic Acid

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

There is no evidence of Molecular Dynamics (MD) simulations having been performed on 4-Hydroxy-4,4-diphenylbut-2-ynoic acid. MD simulations are vital for understanding the dynamic behavior of the molecule over time, including its vibrational motions and interactions with solvents or other molecules.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

While general principles of spectroscopy can infer expected signals, specific, computationally predicted spectroscopic parameters for this compound are not available. Accurate predictions of NMR chemical shifts and IR vibrational frequencies require quantum chemical calculations that have not been published for this compound.

Ligand-Protein Interaction Modeling (Hypothetical, for derivatives based on SAR)

No ligand-protein interaction modeling studies, even hypothetical ones based on Structure-Activity Relationships (SAR) for derivatives of this compound, were found. Such models are used to predict how a molecule might interact with a biological target, a key aspect of drug discovery and design.

It is important to note that much of the available information pertains to a structurally different compound, 4-Hydroxy-4,4-diphenylbutan-2-one. This molecule, while sharing some nomenclature similarity, possesses a ketone functional group and a single bond in its carbon backbone, in contrast to the carboxylic acid and alkyne triple bond of the requested compound. This distinction is critical and highlights the specific lack of research on this compound.

Without foundational research data, any attempt to generate the requested detailed scientific article would be speculative and would not meet the required standards of accuracy and evidence-based reporting. Further primary research is necessary to build the body of knowledge required for such a computational and theoretical analysis.

Synthetic Utility and Applications of 4 Hydroxy 4,4 Diphenylbut 2 Ynoic Acid Derivatives in Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecule Synthesis

The unique combination of a hydroxyl group, a disubstituted alkyne, and a carboxylic acid in 4-Hydroxy-4,4-diphenylbut-2-ynoic acid makes it a highly functionalized and therefore potentially versatile building block for the synthesis of complex organic molecules. Propargyl alcohols are well-established as valuable intermediates in a variety of organic transformations.

The tertiary alcohol moiety can be a leaving group in Meyer-Schuster or Rupe rearrangements, or it can direct stereoselective reactions. The alkyne can participate in cycloaddition reactions, be hydrogenated to either a cis- or trans-alkene or a fully saturated carbon chain, or be used in coupling reactions like the Sonogashira, Cadiot-Chodkiewicz, or Glaser couplings to form larger, more complex structures. The carboxylic acid provides a handle for forming amides, esters, or other acid derivatives, and can also participate in cyclization reactions.

For instance, γ-hydroxy-α,β-acetylenic esters, which are structurally very similar to the title compound, have been used in the synthesis of biologically significant tetronic acids through regiospecific hydration. This suggests that this compound could be a precursor to a variety of heterocyclic systems.

| Reaction Type | Potential Transformation of this compound | Resulting Structure |

| Cycloaddition | [3+2] Azide-alkyne cycloaddition | Triazole-containing complex molecule |

| Reduction | Catalytic hydrogenation (e.g., with Lindlar's catalyst) | (Z)-4-Hydroxy-4,4-diphenylbut-2-enoic acid |

| Coupling | Sonogashira coupling with an aryl halide | 4-Aryl-4-hydroxy-4,4-diphenylbut-2-ynoic acid derivative |

| Cyclization | Intramolecular lactonization | Substituted butenolide |

Scaffold Diversity Generation in Chemical Libraries

The generation of chemical libraries with high scaffold diversity is crucial for the discovery of new small molecules with potential applications in medicine and chemical biology. The rigid, linear geometry of the alkyne in this compound, combined with its multiple functional groups, makes it an excellent starting point for creating a diverse range of molecular scaffolds.

By systematically reacting each of the functional groups, a multitude of derivatives with distinct three-dimensional shapes can be generated. For example, the carboxylic acid can be converted to a library of amides by reacting it with a diverse set of amines. The alkyne can be used in "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, to attach a wide variety of molecular fragments. The hydroxyl group can be etherified or esterified. These transformations can be performed in a combinatorial fashion to rapidly generate a large library of compounds.

| Functional Group | Reaction | Introduced Diversity |

| Carboxylic Acid | Amide formation | Varied R-groups from a library of amines |

| Alkyne | Azide-Alkyne Cycloaddition | A wide range of substituents from a library of azides |

| Hydroxyl Group | Etherification | Different alkyl or aryl groups from corresponding halides |

Precursor in the Synthesis of Potentially Bioactive Compounds (General Concept)

Many natural products and synthetic compounds with important biological activities contain structural motifs that could be derived from this compound. For example, butenolides and tetronic acids are classes of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. As mentioned earlier, γ-hydroxy-α,β-acetylenic esters are known precursors to tetronic acids. nih.gov It is conceivable that this compound could be similarly cyclized to form a diphenyl-substituted butenolide or, after oxidation of the alcohol, a tetronic acid derivative.

The diphenylmethyl group is also a common feature in many biologically active compounds, where it can contribute to binding with biological targets through hydrophobic and pi-stacking interactions. The combination of this bulky, lipophilic group with a versatile chemical scaffold suggests that derivatives of this compound could be of interest for biological screening.

Exploration in Polymer Chemistry and Supramolecular Assemblies

The presence of both a polymerizable group (the alkyne) and functional handles (the hydroxyl and carboxylic acid groups) makes this compound a potentially valuable monomer in polymer chemistry. Propargyl alcohols and their derivatives are known to be used in the synthesis of specialty polymers. rawsource.com The alkyne can undergo polymerization through various methods, including metathesis and addition polymerization, to create a polymer backbone with pendant hydroxyl and carboxylic acid groups. These functional groups can then be used for post-polymerization modification, allowing for the tailoring of the polymer's properties for specific applications, such as in coatings, adhesives, or advanced materials. rawsource.com

Furthermore, the hydroxyl and carboxylic acid groups are capable of forming strong hydrogen bonds. This suggests that this compound and its simple derivatives could self-assemble into well-ordered supramolecular structures, such as chains, sheets, or more complex architectures. The study of a related compound, 4-Hydroxy-4,4-diphenylbutan-2-one, has shown that it forms chains and sheets in the solid state through a combination of intermolecular C-H···π and O-H···O hydrogen bonds. researchgate.net Similar interactions could be expected for this compound, potentially leading to the formation of interesting and useful supramolecular materials.

Biological Relevance and Structure Activity Relationship Sar Hypotheses for 4 Hydroxy 4,4 Diphenylbut 2 Ynoic Acid Derivatives in Vitro Investigations

In Vitro Screening Methodologies for Biological Activity (General)

The initial exploration of the biological activities of novel compounds like 4-Hydroxy-4,4-diphenylbut-2-ynoic acid and its derivatives typically involves a battery of in vitro screening methodologies. These assays are designed to identify potential interactions with biological targets in a controlled, cell-free or cell-based environment. The choice of screening method depends on the hypothesized target class, which for a molecule with the structural features of this compound, would likely include enzymes and receptors.

Commonly employed techniques include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to interfere with the activity of a specific enzyme. Techniques such as spectrophotometry, fluorometry, and luminometry are used to quantify the rate of the enzymatic reaction in the presence and absence of the test compound. For instance, if the compound is hypothesized to be a kinase inhibitor, assays would measure the phosphorylation of a substrate.

Receptor Binding Assays: These are used to determine if a compound can bind to a specific receptor. Radioligand binding assays, where a radioactively labeled ligand competes with the test compound for binding to the receptor, are a classic example. More modern techniques include fluorescence polarization (FP) and surface plasmon resonance (SPR), which can provide real-time kinetic data on binding events.

Cell-Based Assays: These assays assess the effect of a compound on whole cells. They can measure a wide range of cellular responses, including cell viability, proliferation, apoptosis, and changes in the expression of specific genes or proteins. High-content screening (HCS) is a powerful cell-based approach that uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters.

Transporter Inhibition Assays: Given the carboxylic acid moiety, assays to investigate the inhibition of various transporter proteins, such as monocarboxylate transporters, could also be relevant. These assays often involve measuring the uptake of a labeled substrate by cells expressing the transporter in the presence of the test compound.

The following interactive data table illustrates a hypothetical screening cascade that could be employed for a compound like this compound.

| Assay Type | Target Class | Primary Endpoint | Example Technique |

| Biochemical | Enzymes (e.g., Kinases, Proteases) | IC50 (Inhibitory Concentration 50%) | Spectrophotometry, Fluorometry |

| Biophysical | Receptors, Enzymes | Kd (Dissociation Constant) | Surface Plasmon Resonance (SPR) |

| Cell-Based | Various | EC50 (Effective Concentration 50%) | High-Content Screening (HCS) |

| Cell-Based | Various | Gene/Protein Expression Changes | qPCR, Western Blot |

Investigation of Molecular Target Interactions (e.g., enzyme inhibition, receptor modulation, transporter inhibition)

Based on its structural features, this compound and its analogs can be hypothesized to interact with a variety of molecular targets. The combination of a rigid alkynoic acid core, a hydrophilic hydroxyl group, and bulky hydrophobic diphenyl groups suggests the potential for specific and multifaceted interactions with protein binding sites.

Enzyme Inhibition: The carboxylic acid group can act as a hydrogen bond donor and acceptor, and could potentially chelate metal ions in the active sites of metalloenzymes. The alkynyl group provides a linear and rigid scaffold that can position other functional groups optimally within a binding pocket.

Receptor Modulation: The diphenyl moiety can engage in hydrophobic and π-stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the ligand-binding pockets of various receptors. The hydroxyl group can form critical hydrogen bonds that contribute to binding affinity and selectivity.

Transporter Inhibition: The presence of a carboxylic acid suggests that these compounds might be substrates or inhibitors of transporters that handle organic anions, such as the monocarboxylate transporters (MCTs) or organic anion transporters (OATs).

Structure-Activity Relationship (SAR) Studies for Analogs

To understand how different parts of the this compound molecule contribute to its biological activity, structure-activity relationship (SAR) studies on its analogs would be essential. These studies involve systematically modifying the structure of the lead compound and evaluating the impact of these changes on its biological activity.

Influence of the 4,4-Diphenyl Moiety on Biological Interactions

The two phenyl groups at the 4-position are expected to play a significant role in the molecule's interaction with biological targets. Research on other molecules containing a diphenylmethane (B89790) or related moiety often highlights the importance of these groups for binding affinity.

Hydrophobic Interactions: The phenyl rings provide a large, nonpolar surface area that can interact favorably with hydrophobic pockets in a protein.

π-Stacking and C-H···π Interactions: The aromatic rings can participate in π-π stacking interactions with aromatic amino acid side chains. Furthermore, C-H groups from the protein can form C-H···π interactions with the electron-rich face of the phenyl rings.

A hypothetical SAR table for modifications of the diphenyl moiety is presented below, illustrating potential impacts on enzyme inhibition.

| R1 (Substitution on Phenyl Ring) | R2 (Substitution on Phenyl Ring) | Hypothesized IC50 (nM) | Rationale |

| H | H | 100 | Baseline activity |

| 4-Cl | H | 50 | Electron-withdrawing group may enhance π-stacking |

| 4-OCH3 | H | 150 | Bulky electron-donating group may cause steric hindrance |

| 4-OH | H | 75 | Potential for an additional hydrogen bond |

Role of the 4-Hydroxyl Group in Binding Affinity

The hydroxyl group at the 4-position is a key polar feature in an otherwise largely hydrophobic molecule. Its ability to act as both a hydrogen bond donor and acceptor makes it a critical determinant of binding affinity and specificity.

Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with polar residues such as serine, threonine, aspartate, glutamate, and the peptide backbone in a protein's binding site. The high directionality of hydrogen bonds means that the precise positioning of the hydroxyl group is crucial for optimal interaction.

Solvation/Desolvation: While the hydroxyl group can enhance water solubility, its presence also incurs a desolvation penalty upon binding to a nonpolar pocket. Therefore, its contribution to binding affinity is maximized when it can form strong interactions within the binding site to overcome this penalty.

The following table illustrates the hypothetical importance of the 4-hydroxyl group.

| Modification at Position 4 | Hypothesized Binding Affinity (Kd, nM) | Rationale |

| -OH (hydroxyl) | 80 | Forms key hydrogen bond |

| -H (hydrogen) | 500 | Loss of hydrogen bonding interaction |

| -OCH3 (methoxy) | 300 | Steric clash and loss of H-bond donor capability |

| -F (fluoro) | 200 | Can act as a weak H-bond acceptor |

Impact of the But-2-ynoic Acid Core on Biological Pathways

The but-2-ynoic acid core provides a rigid and linear framework. Studies on other alkynoic acids have shown that this structural element can be important for biological activity, for instance, in exhibiting antimicrobial properties.

Rigidity and Orientation: The alkyne functionality imparts rigidity to the molecule, which can reduce the entropic penalty of binding and help to orient the key interacting moieties (diphenyl and hydroxyl groups) in a conformationally pre-organized manner for optimal interaction with a target.

Carboxylic Acid Functionality: The terminal carboxylic acid is a strong polar and ionizable group. It can form strong hydrogen bonds and salt bridges with basic residues like lysine (B10760008) and arginine in a binding site. Its presence is also likely to influence the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

Hypothesized Mechanisms of Action at the Molecular Level (Based on in vitro data and similar structures)

Given the absence of direct experimental data for this compound, its mechanism of action can be hypothesized by drawing parallels with structurally related compounds that have known biological activities.

Competitive Enzyme Inhibition: A plausible mechanism is competitive inhibition of an enzyme where the molecule binds to the active site and prevents the natural substrate from binding. The diphenyl and hydroxyl groups would anchor the molecule in the active site through a combination of hydrophobic and hydrogen bonding interactions, while the carboxylic acid could mimic a feature of the natural substrate or interact with a key catalytic residue.

Allosteric Modulation of Receptors: The compound could bind to an allosteric site on a receptor, a site distinct from the endogenous ligand binding site. This binding could induce a conformational change in the receptor that modulates its activity, either enhancing or inhibiting its signaling.

Disruption of Protein-Protein Interactions: The extended and rigid structure of the molecule might allow it to bind at the interface of two interacting proteins, thereby disrupting their association. The diphenyl groups could insert into hydrophobic grooves at the protein-protein interface.

Future Research Horizons for this compound: A Roadmap of Opportunities and Hurdles

The scientific community is paying close attention to the unique chemical scaffold of this compound, which holds significant promise for new discoveries in both chemistry and medicine. This article outlines the key future research directions and emerging challenges for this compound, focusing on the innovative synthetic methods, novel reactions, and comprehensive biological evaluations that will be crucial for unlocking its full potential.

Q & A

Q. What are the recommended synthetic routes for 4-hydroxy-4,4-diphenylbut-2-ynoic acid, and how can purity be optimized during synthesis?

Methodological Answer: The compound can be synthesized via alkyne carboxylation or palladium-catalyzed coupling of diphenylacetylene with CO₂, followed by hydroxylation. Key steps include:

- Alkylation : Use bromoethyl diethyl acetal as a precursor for introducing the alkyne moiety (analogous to methods in , item 2).

- Purification : Employ gradient HPLC (as described in ) with a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to resolve impurities.

- Characterization : Confirm structure via /-NMR and FT-IR (C≡C stretch ~2100 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Compare experimental -NMR shifts with computational predictions (e.g., density functional theory (DFT) for diphenyl groups and hydroxyl proton environments).

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 267.1024 (calculated for C₁₆H₁₂O₃).

- X-ray Crystallography : If crystals are obtainable, resolve the crystal structure to confirm stereoelectronic effects of the diphenyl groups .

Q. What preliminary biological assays are suitable for evaluating the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition : Screen against carboxylase or dehydrogenase enzymes using fluorometric assays (e.g., NADH depletion kinetics).

- Cellular Uptake : Assess membrane permeability via Caco-2 cell monolayers, comparing with low-permeability NSAID derivatives (as in , item 6).

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., pancreatic or colorectal) to identify IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s potency as a metabolic receptor modulator?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing/donating groups on phenyl rings (e.g., -NO₂, -OCH₃) to probe electronic effects.

- Allosteric Enhancement : Use FRET-based assays (e.g., Tango™ U2OS system) to measure receptor activation, referencing ’s approach for brain-penetrant allosteric enhancers.

- Brain Permeability : Apply PAMPA-BBB assays to correlate logP values (<3.5 preferred) with CNS activity .

Q. What strategies resolve contradictory data on the compound’s solubility and stability in physiological buffers?

Methodological Answer:

- pH-Dependent Solubility : Perform shake-flask experiments across pH 1–7.4, monitoring precipitation via dynamic light scattering (DLS).

- Degradation Pathways : Use LC-MS to identify hydrolysis byproducts (e.g., diphenylacetylene derivatives) under simulated gastric/intestinal conditions.

- Stabilization : Co-formulate with cyclodextrins or lipid nanoparticles to enhance aqueous stability .

Q. How can computational modeling elucidate the compound’s interaction with potential therapeutic targets (e.g., RAR receptors)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to RAR-α/γ ligand-binding domains, comparing with known agonists like CD437 (, item 9).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bond networks with key residues (e.g., Arg276, Ser289).

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities .

Q. What analytical approaches differentiate stereoisomers or degradation products in complex mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.